Ethyl 2-chloro-4-hydroxybenzoate
Overview
Description
Ethyl 2-chloro-4-hydroxybenzoate is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62. The purity is usually 95%.
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Scientific Research Applications
Occurrence and Fate in Aquatic Environments
- Parabens, including Ethyl 2-chloro-4-hydroxybenzoate, are commonly found in aquatic environments. Despite wastewater treatments that effectively remove them, these compounds are still detected at low concentrations in effluents and are ubiquitous in surface water and sediments. This is attributed to the continuous introduction of paraben-based products into the environment (Haman et al., 2015).
Photodegradation Studies
- Research on the photodegradation of parabens, including this compound, has shown that both UVC and UVC/H2O2 systems are efficient for degrading these compounds in water. The study helps in understanding the environmental impact of these compounds and their breakdown products (Gmurek et al., 2015).
Environmental Behavior of UV Filters
- This compound, used as a UV filter in skincare products, has been studied for its environmental behavior. The research indicates that its transformation products through photocatalysis are less toxic than the parent compound, suggesting a self-mitigating impact on environmental toxicity (Li et al., 2017).
Synthetic Methods in Chemistry
- In chemical synthesis, this compound is involved in transformations of alcohols to alkyl chlorides, demonstrating its utility in organic synthesis (Mukaiyama et al., 1977).
Thermodynamic Properties
- The study of the thermodynamic properties of ethyl hydroxybenzoates, including this compound, has provided insights into their stability and reactivity, which is crucial for various industrial and pharmaceutical applications (Ledo et al., 2018).
Paraben Metabolism
- Understanding the metabolism of parabens, such as this compound, in human liver microsomes and plasma is crucial for assessing their safety and potential accumulation in human tissues (Abbas et al., 2010).
Properties
IUPAC Name |
ethyl 2-chloro-4-hydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPALFRWFJQPFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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